2-(piperazine-1-carbonyl)benzoic Acid

Kinase Inhibition Positional Isomerism Structure-Activity Relationship

2-(Piperazine-1-carbonyl)benzoic acid (CAS 37618-28-3), also referred to as 1-phthaloylpiperazine, is a synthetic small-molecule belonging to the benzoylpiperazine family. It features a piperazine ring linked via a carbonyl bridge to the ortho position of a benzoic acid scaffold (C₁₂H₁₄N₂O₃, MW 234.25 g/mol).

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 37618-28-3
Cat. No. B1302282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperazine-1-carbonyl)benzoic Acid
CAS37618-28-3
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C12H14N2O3/c15-11(14-7-5-13-6-8-14)9-3-1-2-4-10(9)12(16)17/h1-4,13H,5-8H2,(H,16,17)
InChIKeyFZYJHCSEASCMOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperazine-1-carbonyl)benzoic Acid (CAS 37618-28-3): Core Structural & Procurement Identity


2-(Piperazine-1-carbonyl)benzoic acid (CAS 37618-28-3), also referred to as 1-phthaloylpiperazine, is a synthetic small-molecule belonging to the benzoylpiperazine family. It features a piperazine ring linked via a carbonyl bridge to the ortho position of a benzoic acid scaffold (C₁₂H₁₄N₂O₃, MW 234.25 g/mol) . This structural arrangement confers a free carboxylic acid handle for conjugation and a secondary amine on the piperazine ring, enabling dual-point derivatization that is strategically leveraged in medicinal chemistry programs. The ortho substitution pattern creates a distinctive steric and electronic environment compared to its meta and para regioisomers, a difference that impacts downstream molecular recognition events .

Why 2-(Piperazine-1-carbonyl)benzoic Acid Cannot Be Interchanged with Meta, Para, or N-Alkylated Analogs


In procurement for structure-activity-relationship (SAR) campaigns, it is tempting to treat position isomers (ortho/ meta/ para) or N-substituted variants (e.g., N-methyl, N-Boc) of benzoylpiperazine carboxylic acids as functionally equivalent building blocks. However, the ortho-carboxylic acid in 2-(piperazine-1-carbonyl)benzoic acid enables a unique intramolecular hydrogen-bond network between the acid proton and the amide carbonyl, which rigidifies the local conformation . This pre-organized geometry translates into markedly different recognition patterns at biological targets compared to the meta or para isomers, where such an intramolecular contact is geometrically impossible . Consequently, substituting any other regioisomer will break this conformational lock and is expected to alter target affinity, selectivity profile, and physicochemical properties such as logP and solubility, making generic substitution scientifically unsound .

Quantitative Differentiation of 2-(Piperazine-1-carbonyl)benzoic Acid Against Closest Analogs


Ortho- vs. Meta- vs. Para-Positional Isomer Effect on Target Engagement in Kinase Assays

The ortho-substituted 2-(piperazine-1-carbonyl)benzoic acid has been reported to exhibit moderate inhibitory activity against kinases involved in inflammatory pathways (2023 Bioorganic & Medicinal Chemistry Letters) [1]. While the meta isomer 3-(piperazine-1-carbonyl)benzoic acid is structurally similar, it lacks the capacity for the intramolecular hydrogen bond that pre-organizes the ortho isomer, leading to a distinct conformational ensemble. No equivalent kinase activity has been disclosed for the meta or para isomers in peer-reviewed literature, indicating that the ortho geometry is critical for engagement of these kinase targets [1].

Kinase Inhibition Positional Isomerism Structure-Activity Relationship

Synthetic Regioselectivity Advantage of Phthalic Anhydride Route Over Acid Chloride Methods

The phthalic anhydride-based synthesis of 2-(piperazine-1-carbonyl)benzoic acid proceeds with inherent regioselectivity conferred by the cyclic anhydride structure: the first nucleophilic attack opens the ring to generate an intermediate predisposed to form the desired mono-acylated product, thereby suppressing diacylated by-products that commonly plague acid chloride methodologies . In contrast, acid chloride based routes (e.g., using benzoyl chloride) often result in preferential formation of dibenzoyl piperazine due to phase separation effects .

Organic Synthesis Regioselectivity By-product Suppression

Coupling-Reagent-Mediated Amidation Offers Superior Selectivity Over Acid Chloride Methods

Modern coupling-reagent-based approaches (e.g., EDCl/HOBt) for synthesizing 2-(piperazine-1-carbonyl)benzoic acid proceed under milder conditions and exhibit improved selectivity compared to traditional acid chloride methods . The mechanism involves activation of the carboxylic acid to form an acylisourea or active ester intermediate, which reacts selectively with piperazine, minimizing side reactions . Optimal selectivity is achieved with 1.2–1.5 equivalents of coupling reagent and base relative to the carboxylic acid, using polar aprotic solvents such as DMF or acetonitrile .

Amidation Coupling Reagents Selectivity Optimization

Relevance as a Key Intermediate in β-Catenin/BCL9 Inhibitor Patent Series

The 2-(piperazine-1-carbonyl)benzoic acid scaffold maps onto the generic formula disclosed in U.S. patent application 20210171502, which claims 4-substituted benzoylpiperazine-1-substituted carbonyls as β-catenin/BCL9 protein-protein interaction inhibitors [1]. The ortho-carboxylic acid functionality is amenable to further derivatization into amides, esters, or heterocyclic extensions that are explicitly recited in the patent [1]. This patent-space positioning directly differentiates 2-(piperazine-1-carbonyl)benzoic acid from its corresponding esters or N-protected variants, which would require additional deprotection steps before reaching the patented pharmacophore.

Wnt Signaling Cancer Stem Cells Protein-Protein Interaction Inhibitors

High-Temperature Stability (M.P. >245 °C) Enables Broader Reaction Condition Compatibility

2-(Piperazine-1-carbonyl)benzoic acid exhibits a melting point exceeding 245 °C [1], which is substantially higher than many common building blocks and its N-alkylated analogs (e.g., 2-(4-methylpiperazine-1-carbonyl)benzoic acid, which is often obtained as an oil or low-melting solid). This high thermal stability permits its use in solid-phase peptide synthesis (SPPS) and high-temperature coupling reactions without thermal degradation.

Thermal Stability Process Chemistry Solid-Phase Synthesis

Sigma-Aldrich Listing Links Compound to MAP Kinase (ERK) Cascade Research

Sigma-Aldrich's product listing for 2-(piperazine-1-carbonyl)-benzoic acid (as part of the AldrichCPR collection) explicitly notes its connection to the mitogen-activated protein (MAP) kinase (ERK) cascade . This curated association differs from the meta and para regioisomers, which are not annotated for this pathway, providing a vendor-supported indication of research direction.

MAP Kinase ERK Signaling Kinase Probe

Optimal Application Scenarios for 2-(Piperazine-1-carbonyl)benzoic Acid in Research and Industrial Settings


Kinase-Focused Fragment and Lead-Like Library Synthesis

Given the reported kinase inhibitory activity (2023 BMCL) and the vendor-curated MAPK/ERK pathway association, 2-(piperazine-1-carbonyl)benzoic acid (CAS 37618-28-3) is optimally deployed as a core scaffold for generating kinase-targeted compound libraries. The ortho-carboxylic acid serves as a diversity point for amide or ester conjugation, while the free piperazine NH can be alkylated or acylated in a subsequent step . Its high melting point (>245 °C) ensures compatibility with automated solid-phase parallel synthesis platforms [1].

Wnt/β-Catenin Pathway Probe Development and Oncology Drug Discovery

The benzoylpiperazine carboxylic acid core of 2-(piperazine-1-carbonyl)benzoic acid aligns with the generic structure claimed in patent US20210171502 for β-catenin/BCL9 protein-protein interaction inhibitors . Research groups pursuing cancer stem cell targeting via Wnt pathway modulation can directly use this compound to elaborate the pharmacophore without the need for protecting group manipulation, which is required when starting from N-Boc or ester analogs .

Regioselective Synthesis Campaigns Requiring Minimal Diacylation By-Products

When multi-gram to kilogram quantities are needed for lead optimization, the phthalic anhydride synthetic route to 2-(piperazine-1-carbonyl)benzoic acid offers inherent regioselectivity that suppresses diacylated impurities . This translates to lower chromatography costs and higher isolated yields compared to acid chloride-based syntheses. Coupling-reagent methods (EDCl/HOBt) further enhance selectivity, making this compound a preferred choice for CROs and pharma process chemistry groups seeking robust, scalable amide bond formation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(piperazine-1-carbonyl)benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.